molecular formula C25H32FN3O3 B3950982 [1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B3950982
M. Wt: 441.5 g/mol
InChI Key: FQPAWSJMLMMYRB-UHFFFAOYSA-N
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Description

The compound [1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic molecule that features both piperidine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and pharmacological properties.

Properties

IUPAC Name

[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O3/c1-2-32-23-9-5-6-20(24(23)30)18-27-12-10-19(11-13-27)25(31)29-16-14-28(15-17-29)22-8-4-3-7-21(22)26/h3-9,19,30H,2,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPAWSJMLMMYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The piperidine and piperazine rings are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is unique due to its specific combination of piperidine and piperazine moieties, which may confer distinct pharmacological properties compared to other compounds in these classes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-(3-Ethoxy-2-hydroxybenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

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